

Ainuovirine: Application Notes and Protocols for HIV-1 Primary Isolate Studies

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Compound of Interest

Compound Name: *Ainuovirine*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Ainuovirine** (ANV), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), in the context of research involving primary isolates of Human Immunodeficiency Virus Type 1 (HIV-1). This document includes a summary of its mechanism of action, in vitro efficacy against wild-type and resistant strains, resistance profile, and detailed protocols for key experimental procedures.

Introduction

Ainuovirine (also known as ACC007 or KM-023) is a second-generation NNRTI that has demonstrated potent antiviral activity against various HIV-1 strains.[1][2] It functions as a non-competitive allosteric inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[3] By binding to a hydrophobic pocket distinct from the enzyme's active site, **Ainuovirine** induces a conformational change that disrupts the catalytic activity of the RT enzyme, thereby blocking the conversion of viral RNA into DNA.[4] Preclinical and clinical studies have highlighted its favorable safety profile and efficacy, positioning it as a valuable tool in HIV-1 research and a potential component of antiretroviral therapy.[1][5]

Quantitative In Vitro Efficacy of Ainuovirine

Ainuovirine has shown potent activity against a range of HIV-1 laboratory strains and clinical isolates. Preclinical studies have reported EC50 values in the nanomolar range against various

HIV-1 strains.[6] Furthermore, it has demonstrated efficacy against common NNRTI-resistant mutants, a key advantage for second-generation NNRTIs.[1]

HIV-1 Strain/Mutant	Cell Line	EC50 (nM)	Reference
Various HIV-1 Strains	Various	3.03 - 252.59	[6]
HIV-1A17 (Resistant)	Not Specified	1570	[6]
HIV-1 (K103N Mutant)	MT-2	9.6	[7]

Note: EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication.

Synergistic Antiviral Activity

Preclinical in vitro studies have demonstrated that **Ainuovirine** exhibits a synergistic anti-HIV activity when used in combination with the nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine (3TC) and tenofovir disoproxil fumarate (TDF).[1][5] This synergy is crucial for combination antiretroviral therapy (cART) as it can enhance viral suppression, reduce the required dosages of individual drugs, and limit the emergence of drug resistance.

Ainuovirine Resistance Profile

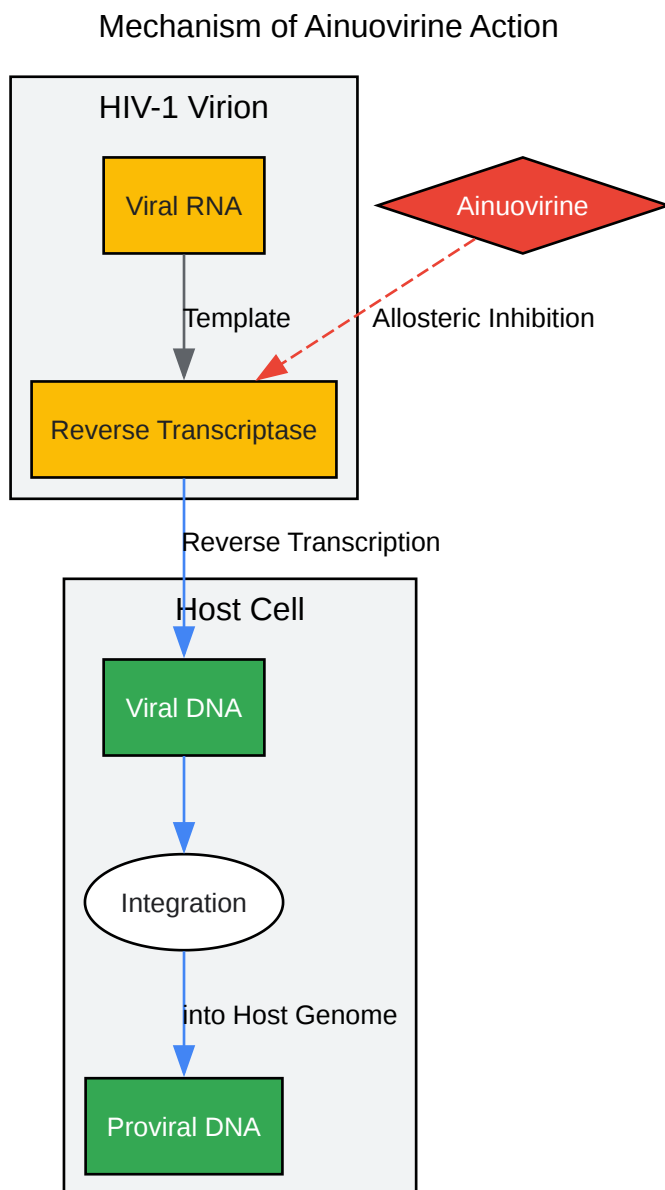
A key characteristic of **Ainuovirine** is its favorable resistance profile. It has shown good in vitro activity against HIV-1 strains carrying the K103N mutation, which is a common resistance mutation for first-generation NNRTIs like efavirenz.[1] Clinical studies in treatment-naïve patients have indicated that the genotypic resistance profile of **Ainuovirine** is similar to that of efavirenz, with K103N and V106M being common NNRTI resistance-associated mutations observed upon virologic failure.

Further research through in vitro resistance selection studies is necessary to fully characterize the primary mutations selected by **Ainuovirine** pressure and the corresponding fold-changes in susceptibility. Such studies are critical for understanding potential cross-resistance with other NNRTIs and for guiding its use in clinical settings.

Signaling Pathways and Experimental Workflows

Mechanism of Action of AINUOVIRINE

The following diagram illustrates the mechanism of action of **Ainuovirine** as a non-nucleoside reverse transcriptase inhibitor.

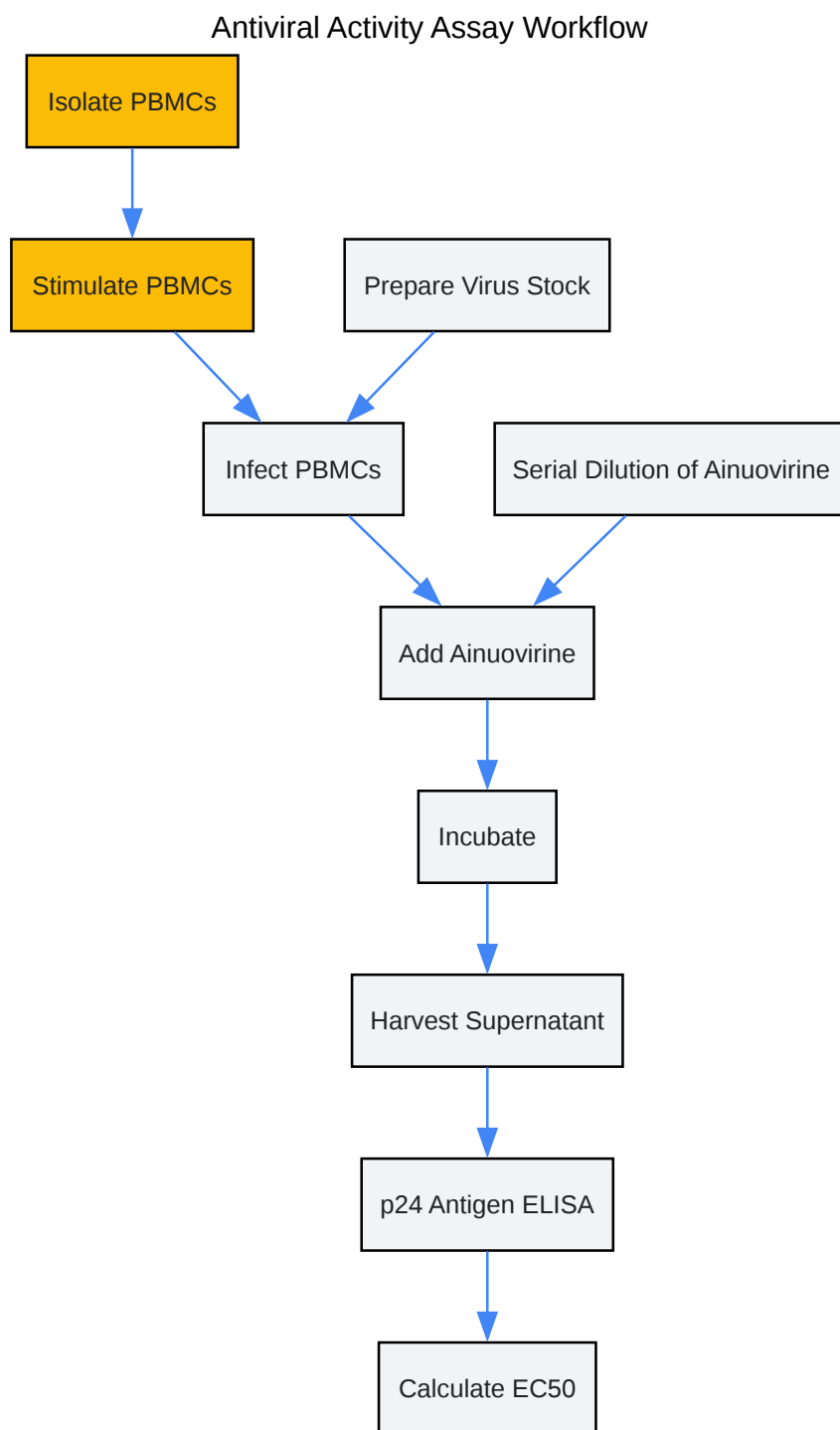


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Caption: **Ainuovirine** allosterically inhibits HIV-1 reverse transcriptase.

Experimental Workflow for Antiviral Activity Assay

The following diagram outlines the general workflow for determining the in vitro antiviral activity of **Ainuovirine** against HIV-1 primary isolates.



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Caption: Workflow for determining **Ainuovirine**'s antiviral efficacy.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay using HIV-1 Primary Isolates in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the 50% effective concentration (EC50) of **Ainuovirine** against HIV-1 primary isolates.

Materials:

- **Ainuovirine**
- HIV-1 primary isolate stocks
- Peripheral blood mononuclear cells (PBMCs) from healthy donors
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
- Phytohemagglutinin (PHA)
- Interleukin-2 (IL-2)
- 96-well cell culture plates
- HIV-1 p24 Antigen Capture Assay Kit
- CO2 incubator (37°C, 5% CO2)

Methodology:

- PBMC Isolation and Stimulation:
 - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
 - Wash the cells with PBS and resuspend in RPMI-1640 complete medium.

- Stimulate the PBMCs with PHA (2.5 µg/mL) for 2-3 days.
- After stimulation, wash the cells and culture them in complete RPMI-1640 medium supplemented with IL-2 (10 U/mL).
- Antiviral Assay:
 - Prepare serial dilutions of **Ainuovirine** in IL-2 supplemented medium.
 - Seed the stimulated PBMCs in a 96-well plate at a density of 2×10^5 cells/well.
 - Infect the cells with a pre-titered amount of HIV-1 primary isolate.
 - Immediately add the serially diluted **Ainuovirine** to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
 - Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.
- Quantification of Viral Replication:
 - After the incubation period, collect the cell culture supernatant from each well.
 - Determine the concentration of HIV-1 p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of viral inhibition for each drug concentration compared to the virus control.
 - Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration using a non-linear regression analysis.

Protocol 2: Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of **Ainuovirine** in PBMCs.

Materials:

- **Ainuovirine**
- Stimulated PBMCs
- RPMI-1640 complete medium with IL-2
- 96-well cell culture plates
- Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo)
- Plate reader

Methodology:

- Cell Seeding:
 - Seed stimulated PBMCs in a 96-well plate at a density of 2×10^5 cells/well.
- Drug Treatment:
 - Prepare serial dilutions of **Ainuovirine** in IL-2 supplemented medium.
 - Add the drug dilutions to the wells containing the cells. Include a cell control with no drug.
 - Incubate the plates for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a 5% CO₂ incubator.
- Cell Viability Assessment:
 - At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
 - Incubate for the recommended time to allow for color development or signal generation.
 - Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
- Data Analysis:

- Calculate the percentage of cell viability for each drug concentration compared to the untreated cell control.
- Determine the CC50 value by plotting the percentage of cytotoxicity (100 - % viability) against the drug concentration using a non-linear regression analysis.

Selectivity Index (SI): The selectivity index is a measure of the drug's therapeutic window and is calculated as the ratio of CC50 to EC50 ($SI = CC50 / EC50$). A higher SI value indicates a more favorable safety profile.

Protocol 3: In Vitro Resistance Selection Study

Objective: To identify the genetic mutations in HIV-1 reverse transcriptase that confer resistance to **Ainuovirine**.

Materials:

- **Ainuovirine**
- Wild-type HIV-1 laboratory strain (e.g., NL4-3)
- Susceptible host cell line (e.g., MT-4 cells)
- Cell culture medium and supplements
- Reagents for viral RNA extraction, RT-PCR, and DNA sequencing

Methodology:

- Initial Viral Culture:
 - Infect MT-4 cells with wild-type HIV-1 at a low multiplicity of infection (MOI).
 - Culture the cells in the presence of **Ainuovirine** at a concentration close to its EC50 value.
- Serial Passage:

- Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 antigen production).
- When viral breakthrough is observed, harvest the culture supernatant containing the virus.
- Use this virus to infect fresh MT-4 cells, and gradually increase the concentration of **Ainuovirine** in the culture medium for the subsequent passages.
- Continue this serial passage for an extended period (e.g., 20-30 passages or until a significant increase in the EC50 is observed).
- Genotypic Analysis:
 - At various passage numbers, extract viral RNA from the culture supernatant.
 - Perform RT-PCR to amplify the reverse transcriptase coding region of the viral genome.
 - Sequence the PCR products to identify mutations that have emerged during the selection process.
- Phenotypic Analysis:
 - Characterize the drug susceptibility of the selected resistant virus variants by performing antiviral activity assays to determine the fold-change in EC50 compared to the wild-type virus.
- Site-Directed Mutagenesis:
 - To confirm the role of specific mutations in conferring resistance, introduce the identified mutations into a wild-type HIV-1 molecular clone using site-directed mutagenesis.
 - Generate viral stocks of the mutant clones and determine their susceptibility to **Ainuovirine** in an antiviral assay.

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